molecular formula C16H22INO B10772613 (7R)-7-[[(Z)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol

(7R)-7-[[(Z)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No.: B10772613
M. Wt: 371.26 g/mol
InChI Key: QBXHUZJZYDSLRH-RXTQTKKPSA-N
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Description

(7R)-7-[[(Z)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol is a complex organic compound with a unique structure that includes an iodinated prop-2-enyl group and a tetrahydronaphthalen-1-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R)-7-[[(Z)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol typically involves multiple steps, starting from commercially available precursors. One common approach involves the iodination of a prop-2-enyl group, followed by its attachment to a propylamino group. The final step includes the formation of the tetrahydronaphthalen-1-ol core through a series of cyclization and reduction reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

(7R)-7-[[(Z)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The iodinated group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in various derivatives with different functional groups.

Scientific Research Applications

(7R)-7-[[(Z)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It is utilized in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (7R)-7-[[(Z)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    (6R,7R)-7-[[(Z)-2-(2-amino-4-thiazolyl)-2-methoxyimino]acetamido]-3-[1-(1-methylpyrrolidinyl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate: A compound with a similar bicyclic structure but different functional groups.

    Ceftazidime: Another compound with a similar core structure used in antibacterial applications.

Uniqueness

(7R)-7-[[(Z)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to its specific iodinated prop-2-enyl group and tetrahydronaphthalen-1-ol core. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H22INO

Molecular Weight

371.26 g/mol

IUPAC Name

(7R)-7-[[(Z)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C16H22INO/c1-2-10-18(11-4-9-17)14-8-7-13-5-3-6-16(19)15(13)12-14/h3-6,9,14,19H,2,7-8,10-12H2,1H3/b9-4-/t14-/m1/s1

InChI Key

QBXHUZJZYDSLRH-RXTQTKKPSA-N

Isomeric SMILES

CCCN(C/C=C\I)[C@@H]1CCC2=C(C1)C(=CC=C2)O

Canonical SMILES

CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O

Origin of Product

United States

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